molecular formula C11H8FNO B11908151 6-Fluoro-7-methylquinoline-2-carbaldehyde

6-Fluoro-7-methylquinoline-2-carbaldehyde

Cat. No.: B11908151
M. Wt: 189.19 g/mol
InChI Key: UMQANUADZBXGDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of appropriate precursors followed by selective fluorination . The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

6-fluoro-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-4-11-8(5-10(7)12)2-3-9(6-14)13-11/h2-6H,1H3

InChI Key

UMQANUADZBXGDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=N2)C=O)C=C1F

Origin of Product

United States

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